molecular formula C4H8ClN3O B1609643 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide CAS No. 53646-01-8

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide

Cat. No.: B1609643
CAS No.: 53646-01-8
M. Wt: 149.58 g/mol
InChI Key: RJVJMYIGSGZOGT-XVNBXDOJSA-N
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Description

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide is an organic compound with the molecular formula C₄H₈ClN₃O It is known for its unique structure, which includes a hydrazinecarboxamide group attached to a chloropropan-2-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide typically involves the reaction of 1-chloro-2-propanone with semicarbazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of thionyl chloride as a reagent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloropropan-2-ylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the chloropropan-2-ylidene group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the conditions under which it is applied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-propanone semicarbazone
  • 2-(1-Chloropropan-2-ylidene)hydrazinecarboximidamide
  • 2-(1-Chloropropan-2-yloxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene

Uniqueness

2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide stands out due to its specific structural features and reactivity. Compared to similar compounds, it offers unique opportunities for chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[(E)-1-chloropropan-2-ylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN3O/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVJMYIGSGZOGT-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53646-01-8
Record name 2-Propanone, 1-chloro-, semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053646018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Add 1.0 gm chloroacetone and a solution of 0.84 gm NaHCO3 in 10 ml water to a solution of 1.1 gm semicarbazide hydrochloride in 25 ml THF and stir overnight. Two layers form. Separate the top layer and concentrate to obtain an off-white solid, 2-semicarbazono-1-chloropropane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide
Reactant of Route 2
2-(1-Chloropropan-2-ylidene)hydrazinecarboxamide

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